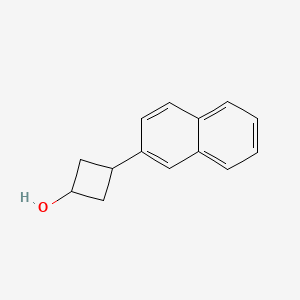

3-(2-Naphthyl)cyclobutanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14O |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

3-naphthalen-2-ylcyclobutan-1-ol |

InChI |

InChI=1S/C14H14O/c15-14-8-13(9-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-15H,8-9H2 |

InChI Key |

LKZIFARGQZIMIC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Historical Context of Naphthyl Substituted Cyclobutanols in Chemical Research

The exploration of naphthyl-substituted cyclobutanols is situated within the broader history of research into cyclobutane (B1203170) derivatives. The inherent ring strain of the four-membered cyclobutane ring makes these compounds both challenging to synthesize and valuable as synthetic intermediates. researchgate.netresearchgate.net Early investigations into cyclobutane chemistry laid the groundwork for understanding their reactivity. The introduction of a naphthyl group, a bicyclic aromatic hydrocarbon, adds another layer of complexity and potential functionality to the cyclobutanol (B46151) scaffold. This substituent can influence the electronic properties and steric interactions of the molecule, thereby affecting its reactivity and potential applications. Research into related structures, such as other aryl-substituted cyclobutanols, has provided insights into their behavior in various chemical transformations, including ring-opening and rearrangement reactions. nih.govkyoto-u.ac.jp

Significance of Cyclobutane Ring Systems in Contemporary Organic Chemistry

Cyclobutane (B1203170) rings are significant structural motifs found in a variety of natural products and biologically active molecules. nih.govnih.gov Their unique, puckered three-dimensional structure offers a level of conformational rigidity that is attractive in medicinal chemistry for the design of new therapeutic agents. nih.govru.nl The strain energy of the cyclobutane ring, while presenting a synthetic challenge, also makes it a versatile intermediate. researchgate.netresearchgate.net This stored energy can be released in a controlled manner to drive various chemical transformations, including ring expansions, ring-opening reactions, and rearrangements, providing access to more complex molecular architectures that would be difficult to synthesize through other means. researchgate.netnih.gov

The development of new synthetic methods, particularly photochemical reactions like the [2+2] photocycloaddition, has made the synthesis of substituted cyclobutanes more accessible. researchgate.netacs.orgresearchgate.net This has led to a renewed interest in exploring the potential of cyclobutane-containing compounds in various fields of chemical research.

Overview of Key Methodological Approaches in Investigating 3 2 Naphthyl Cyclobutanol

Retrosynthetic Analysis of the this compound Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic pathway. bibliotekanauki.pl For this compound, several logical disconnections can be proposed.

C-Naphthyl Bond Disconnection: A primary disconnection can be made at the C3-naphthyl bond. This approach simplifies the target molecule into a cyclobutanol (B46151) synthon and a 2-naphthyl nucleophile or electrophile. The most practical forward reaction involves the addition of a 2-naphthyl organometallic reagent, such as 2-naphthylmagnesium bromide (a Grignard reagent), to a cyclobutanone derivative.

[2+2] Cycloaddition Disconnection: The four-membered ring itself suggests a [2+2] cycloaddition as a key bond-forming strategy. fiveable.me This involves disconnecting the cyclobutane ring at two opposing bonds (e.g., C1-C2 and C3-C4). This leads to two two-carbon fragments. A plausible pathway would involve the reaction of 2-vinylnaphthalene (B1218179) with a ketene equivalent. The resulting cyclobutanone would then be reduced to the target alcohol.

Ring Contraction Precursor: An alternative strategy involves disconnecting the molecule via a skeletal rearrangement. This leads to a larger, five-membered ring precursor, such as a substituted cyclopentanone. The forward synthesis would then involve a ring contraction reaction, like a Wolff or Favorskii rearrangement, to form the strained cyclobutane ring. rsc.org

These primary retrosynthetic pathways form the basis for the conventional and stereoselective synthetic methods discussed in the following sections.

Conventional Cyclobutanol Synthesis Pathways Applicable to this compound

Conventional approaches focus on the construction of the racemic this compound skeleton without specific control over stereochemistry.

The [2+2] cycloaddition is a powerful reaction for forming four-membered rings. fiveable.me This reaction typically involves the combination of two unsaturated components. To synthesize this compound, a key intermediate would be 3-(2-naphthyl)cyclobutanone, which can be subsequently reduced.

A viable [2+2] cycloaddition approach would involve the reaction between 2-vinylnaphthalene and ketene or a ketene equivalent. libretexts.org Ketene, generated in situ from acetyl chloride and a non-nucleophilic base like triethylamine, can react with 2-vinylnaphthalene to yield 3-(2-naphthyl)cyclobutanone. The high reactivity and electrophilicity of the ketene carbonyl carbon drive the reaction. libretexts.org Subsequent reduction of the ketone with a standard hydride reducing agent, such as sodium borohydride (B1222165) (NaBH₄), would furnish the target this compound.

Photochemical [2+2] cycloadditions are also a well-established method for synthesizing cyclobutane rings. nih.govresearchgate.net These reactions, often proceeding through a triplet state, can be used to couple two alkene components. nih.gov

Table 1: [2+2] Cycloaddition Approach Summary

| Step | Reactants | Key Intermediate | Product |

| 1. Cycloaddition | 2-Vinylnaphthalene, Ketene | 3-(2-Naphthyl)cyclobutanone | 3-(2-Naphthyl)cyclobutanone |

| 2. Reduction | 3-(2-Naphthyl)cyclobutanone, NaBH₄ | - | This compound |

One of the most direct methods for synthesizing aryl-substituted cyclobutanols involves the addition of an organometallic reagent to cyclobutanone. nih.gov The Grignard reaction is a classic and effective method for forming carbon-carbon bonds. pressbooks.pub

The synthesis would begin with the preparation of the Grignard reagent, 2-naphthylmagnesium bromide, from 2-bromonaphthalene (B93597) and magnesium metal in an ether solvent. pressbooks.pub This nucleophilic reagent is then added to cyclobutanone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclobutanone, leading to a magnesium alkoxide intermediate. pressbooks.pub An acidic workup then protonates the alkoxide to yield 1-(2-naphthyl)cyclobutanol.

A known synthetic patent describes a similar transformation where 2-naphthylmagnesium bromide is reacted with cyclobutanone to produce 2-(1'-hydroxycyclobutyl)naphthalene, which is an isomer of the target compound, highlighting the viability of this general approach. google.com To obtain the desired 3-substituted isomer, one would need to start with 3-oxocyclobutanecarbaldehyde or a protected version, which complicates the synthesis.

A more relevant pathway involves the synthesis of 3-(2-naphthyl)cyclobutanone first, followed by reduction. However, the Grignard addition to cyclobutanone itself is a more direct, albeit different isomer-producing, route. If 3-(2-naphthyl)cyclobutanone were available, its reduction with hydride reagents like NaBH₄ or LiAlH₄ would be straightforward. Studies on the reduction of 3-substituted cyclobutanones have shown that these reactions are often highly selective for the cis-alcohol, regardless of the hydride reagent's size, a preference driven by minimizing torsional strain. vub.ac.be

Ring contraction reactions provide an alternative route to cyclobutane derivatives, starting from more readily accessible five-membered rings. rsc.org These reactions are thermodynamically driven by the formation of a stable product or the expulsion of a small molecule like nitrogen or carbon dioxide. thieme-connect.de

One of the most important ring contraction methods is the Wolff rearrangement of α-diazoketones. thieme-connect.de For the synthesis of a this compound precursor, one could envision a 2-diazo-4-(2-naphthyl)cyclopentanone. Thermal, photochemical, or metal-catalyzed (e.g., silver salts) decomposition of this diazoketone would lead to the elimination of N₂ gas and the formation of a carbene. thieme-connect.de This carbene would then undergo a 1,2-migration (the Wolff rearrangement) to form a ketene. In the presence of water, this ketene is trapped to yield 3-(2-naphthyl)cyclobutane-1-carboxylic acid. This carboxylic acid would then require further chemical modification (e.g., reduction to the alcohol, conversion to a ketone, and then reduction) to reach the final target.

Another classical method is the Favorskii rearrangement, where an α-haloketone is treated with a base to yield a rearranged carboxylic acid derivative. Starting with a 2-halo-3-(2-naphthyl)cyclopentanone, treatment with a base like sodium hydroxide (B78521) would induce a ring contraction to form a 3-(2-naphthyl)cyclobutanecarboxylic acid.

Table 2: Comparison of Conventional Synthetic Strategies

| Strategy | Key Reaction | Starting Materials (Example) | Advantages | Disadvantages |

| [2+2] Cycloaddition | Ketene cycloaddition | 2-Vinylnaphthalene, Acetyl Chloride | Convergent; builds the ring directly. | Ketene is highly reactive and requires in situ generation; may have regioselectivity issues. |

| Grignard Addition | Grignard reaction | 2-Bromonaphthalene, Cyclobutanone | Direct C-C bond formation; uses common reagents. | Directly yields the 1-substituted isomer, not the 3-substituted target. |

| Ring Contraction | Wolff Rearrangement | Substituted 2-diazocyclopentanone | Accesses strained rings from more stable precursors. chemistryviews.org | Often requires multiple steps to prepare the precursor and modify the product. rsc.org |

Stereoselective and Enantioselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is crucial for applications where specific stereoisomers are required. This involves using chiral catalysts, reagents, or auxiliaries to influence the formation of new stereocenters.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction stereoselectively, after which it is removed. rsc.orgiranchembook.ir This strategy is well-established in asymmetric synthesis.

For the synthesis of this compound, a chiral auxiliary could be employed in a [2+2] cycloaddition reaction. For example, a chiral alcohol could be used to form a chiral enol ether. The cycloaddition of this chiral enol ether with a ketene would proceed diastereoselectively, with the existing stereocenter of the auxiliary directing the approach of the ketene. This would result in a diastereomerically enriched cyclobutane product. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched cyclobutanone, which could then be reduced to the final cyclobutanol product. The stereochemistry of the reduction step itself can also be highly selective. vub.ac.be

Alternatively, a chiral auxiliary, such as a chiral oxazolidinone, could be attached to an acrylic acid derivative to form a chiral acrylate. A [2+2] cycloaddition of this species with 2-vinylnaphthalene, often catalyzed by a Lewis acid, could proceed with high diastereoselectivity. researchgate.net After the reaction, the auxiliary is cleaved, providing access to an enantiomerically enriched cyclobutane carboxylic acid derivative, which can be converted to this compound through standard functional group manipulations.

Asymmetric Catalysis in the Preparation of this compound Stereoisomers

Asymmetric catalysis is a powerful strategy for the direct synthesis of enantiomerically enriched compounds from prochiral starting materials, bypassing the need for classical resolution of racemic mixtures. rsc.org The application of chiral catalysts, including metal complexes with chiral ligands or organocatalysts, can guide the formation of specific stereoisomers of this compound with high selectivity. researchgate.nete-bookshelf.de

The synthesis of chiral alcohols often involves the asymmetric reduction of a corresponding ketone or the asymmetric oxidation of an alkene. For a precursor to this compound, a chiral catalyst could be employed to control the stereochemical outcome of a key bond-forming or functional group transformation step. For instance, a chiral phosphine (B1218219) ligand complexed with a transition metal can create a chiral environment that forces a reaction to proceed along a specific stereochemical pathway. researchgate.net While direct examples for this compound are not prevalent in foundational literature, the principles are well-established. Methodologies like the asymmetric epoxidation of allylic alcohols followed by ring-opening, or asymmetric additions to cyclobutanone precursors, represent viable pathways where chirality is installed catalytically. nih.gov The choice of catalyst and reaction conditions is critical, as subtle changes can significantly impact both the yield and the enantiomeric excess (ee) of the desired product.

Table 1: Representative Chiral Ligands in Asymmetric Catalysis

| Ligand Type | Common Metal | Typical Reaction | Potential Application in Synthesis |

| Chiral Phosphines (e.g., BINAP) | Rhodium, Ruthenium | Asymmetric Hydrogenation | Reduction of a cyclobutenone precursor |

| Chiral Diamines (e.g., Sparteine) | Zinc, Lithium | Asymmetric Deprotonation, Mannich Reaction | Stereoselective functionalization of a cyclobutanone |

| Salen Complexes | Cobalt, Manganese | Asymmetric Epoxidation, Hydrolytic Kinetic Resolution | Epoxidation of a vinylnaphthalene precursor |

| Chiral Oxazolines (e.g., BOX) | Copper, Lewis Acids | Asymmetric Cycloadditions, Aldol Reactions | [2+2] Cycloaddition to form the cyclobutane ring |

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a widely used method for separating the enantiomers from a racemic mixture. rsc.org This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent; one enantiomer reacts faster, leaving the other, less reactive enantiomer enriched in the unreacted starting material. taylorandfrancis.com A key limitation of conventional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. taylorandfrancis.com

To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. In a DKR process, the slower-reacting enantiomer is continuously racemized back to the racemic mixture in situ. mdpi.com This allows the faster-reacting enantiomer to be produced theoretically up to a 100% yield, while maintaining high enantioselectivity. mdpi.com A common application of DKR is the acylation of racemic secondary alcohols. This process often combines an enzyme (like Novozyme® 435) for the highly selective acylation of one enantiomer with a metal catalyst (such as a ruthenium complex) to facilitate the racemization of the remaining alcohol. mdpi.com This dual catalytic system has been successfully applied to alcohols with structural similarities to this compound, such as 1-(1-naphthyl)ethanol, achieving high yields and excellent enantiomeric excess. mdpi.com

Table 2: Comparison of Resolution Techniques for Chiral Alcohols

| Technique | Description | Maximum Yield | Key Components |

| Kinetic Resolution (KR) | One enantiomer reacts faster with a chiral catalyst/reagent, allowing separation. taylorandfrancis.com | 50% | Chiral Catalyst (e.g., enzyme) |

| Dynamic Kinetic Resolution (DKR) | KR is combined with in situ racemization of the slow-reacting enantiomer. mdpi.com | 100% | Chiral Catalyst + Racemization Catalyst (e.g., Enzyme + Ru Complex) |

Novel Synthetic Routes and Methodological Advancements for this compound

Recent advancements in synthetic methodology have provided new and powerful tools for the construction of complex molecular architectures like this compound. These include photochemical methods, transition metal-catalyzed reactions, and the application of flow chemistry for enhanced production.

Photochemical Approaches to Cyclobutane Formation

Photochemistry offers a direct and atom-economical pathway to cyclobutane rings through [2+2] cycloaddition reactions. acs.org This method involves the irradiation of one or more olefin-containing molecules to promote the formation of a four-membered ring. researchgate.net The synthesis of a this compound skeleton could be envisioned through the photochemical cycloaddition of a naphthyl-substituted alkene (such as 2-vinylnaphthalene) with an appropriate alkene partner. The regioselectivity and stereoselectivity of these reactions can often be controlled through the use of sensitizers or by performing the reaction in organized media. researchgate.netlibretexts.org

Another powerful photochemical transformation is the Norrish-Yang cyclization. nih.gov This intramolecular reaction involves the irradiation of a ketone, which leads to hydrogen atom abstraction and subsequent cyclization to form a cyclobutanol. A synthetic strategy could involve a ketone precursor that, upon irradiation, forms the this compound structure in a highly controlled manner. nih.gov

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, providing efficient and selective methods for synthesis. eie.gr Cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, or Heck reactions, are cornerstone methodologies in modern organic synthesis. nih.govustc.edu.cn These reactions typically use a palladium catalyst to couple an organometallic reagent with an organic halide or triflate. ustc.edu.cn

In the context of this compound, a transition metal-catalyzed coupling reaction could be used to attach the naphthyl group to a pre-formed cyclobutane ring. For example, a Suzuki coupling could be performed between 2-naphthylboronic acid and a cyclobutyl halide or triflate bearing a protected hydroxyl group at the 1-position. Alternatively, a Negishi coupling could utilize an organozinc reagent. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. eie.gr

Table 3: Selected Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Nucleophile | Electrophile | Metal Catalyst | Potential Use in Synthesis |

| Suzuki-Miyaura | Organoborane (R-B(OH)₂) | Organohalide (R'-X) | Palladium (Pd) nih.gov | Coupling of 2-naphthylboronic acid with a functionalized cyclobutane. |

| Negishi | Organozinc (R-ZnX) | Organohalide (R'-X) | Palladium (Pd) or Nickel (Ni) ustc.edu.cn | Coupling of a naphthylzinc reagent with a cyclobutyl halide. |

| Heck | Alkene | Organohalide (R'-X) | Palladium (Pd) ustc.edu.cn | Arylation of a cyclobutene (B1205218) precursor with a naphthyl halide. |

| Sonogashira | Terminal Alkyne | Organohalide (R'-X) | Palladium (Pd) and Copper (Cu) ustc.edu.cn | Alkynylation of a naphthyl halide, followed by reduction and cyclization. |

Flow Chemistry Applications in this compound Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology in chemical synthesis. sioc-journal.cn This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. researchgate.netnih.gov

Ring-Opening Reactions of the Cyclobutanol Moiety in this compound

The cleavage of carbon-carbon bonds within the four-membered ring is a hallmark of cyclobutanol chemistry. These reactions can be initiated by acid catalysis, heat, or oxidative conditions, often leading to structurally diverse products.

In the presence of an acid catalyst, this compound is susceptible to ring-opening reactions that proceed through carbocationic intermediates. The general mechanism commences with the protonation of the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a secondary cyclobutyl carbocation. This strained, electron-deficient intermediate can then undergo several transformations.

The most common pathway for aryl-substituted cyclobutanols is a selective β-scission (cleavage of a C-C bond beta to the carbocation) of the cyclobutane ring. nih.gov This process is driven by the release of ring strain and the formation of a more stable, open-chain carbocation. The position of the naphthyl group is critical; its ability to stabilize a positive charge through resonance makes the cleavage of the bond that allows for the formation of a benzyl-type carbocation particularly favorable. For instance, theoretical studies on the related reaction of 3-ethoxy-2-phenylcyclobutanone with 2-naphthol (B1666908) show that the ring-opening is prompted by the nucleophilic attack of the naphthol after protonation of the carbonyl group. researchgate.netresearchgate.net This leads to a stabilized intermediate.

In the case of this compound, the ring-opening would lead to a γ-keto carbocation, which can then be trapped by nucleophiles or undergo further rearrangement to yield various acyclic ketone products. nih.govthieme-connect.com

Table 1: Examples of Acid-Catalyzed Rearrangements in Related Cyclobutanol Systems

| Starting Material | Catalyst | Product Type | Reference |

| α-Aryl Bicyclic Cyclobutanol | H₃O⁺ | Angularly Fused Hydroarenes | nih.gov |

| 1-(4-Hydroxyaryl)cyclobutanol | (Diacetoxyiodo)benzene / H₂O | Spirocyclohexadienone Lactone | acs.org |

| 3-Ethoxy-2-phenylcyclobutanone + 2-Naphthol | Brønsted Acid | 2,8-Dioxabicyclo[3.3.1]nonane derivative | researchgate.netresearchgate.net |

Thermal activation can also induce the cleavage of the cyclobutane ring. A significant reaction in this category is the [2+2] cycloreversion, also known as retro-cycloaddition. This reaction involves the cleavage of two opposing bonds in the cyclobutane ring to form two new alkene molecules. For this compound, this would theoretically yield a naphthyl-substituted alkene and another alkene fragment.

More sophisticated transition-metal-catalyzed variants of this process have been developed. For example, a palladium/JohnPhos catalytic system has been shown to effect a formal [2+2]-retrocyclization of substituted cyclobutanols. researchgate.net This reaction proceeds via a two-fold C(sp³)–C(sp³) bond cleavage, transforming the cyclobutanol moiety into distinct alkene and ketone fragments. researchgate.net This transformation highlights the potential of using the cyclobutanol group as a "masked" acetyl group in complex syntheses. researchgate.net

Rhodium(I) catalysts can also promote the ring-opening and isomerization of cyclobutanols, proceeding through a (Z)-unsaturated ketone intermediate to form chiral acyclic ketones. thieme-connect.com

Oxidative conditions provide another avenue for cleaving the cyclobutane ring, often involving radical intermediates or direct C-C bond activation by a metal center.

One established mechanism involves the generation of an alkoxy radical from the cyclobutanol's hydroxyl group. This is typically achieved using a metal catalyst like Cobalt(II) or Cerium(IV). chemrxiv.orgacs.orgnih.gov The highly reactive alkoxy radical then initiates the regioselective β-scission of the cyclobutane ring. The cleavage preferentially occurs to form the most stable carbon-centered radical; for this compound, this would be the benzylic-type radical stabilized by the naphthyl ring. acs.org This radical can then be trapped by species like molecular oxygen (O₂) to form peroxy radicals, which can cyclize to yield 1,2-dioxanols or be further transformed into γ-halo ketones if halide salts are present. acs.orgnih.govkyoto-u.ac.jp

Transition metals such as Iridium and Rhodium can catalyze oxidative ring-opening through a different pathway. nih.govnih.gov The mechanism can involve the oxidative addition of the metal into the O-H bond, followed by β-carbon elimination to cleave the C-C bond and form a metallacyclic intermediate, which then undergoes reductive elimination to release the ring-opened product. nih.gov

Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), are also effective for promoting oxidative β-cleavage of fused cyclobutanols, leading to the formation of dihydrofuran-fused polycyclic aromatic compounds through an intramolecular cyclization pathway. nih.gov In some cases, hypervalent iodine oxidation can lead to a ring contraction to form cyclopropyl (B3062369) ketones, representing a competing reaction pathway. researchgate.net

Table 2: Oxidants for Ring-Opening of Cyclobutanols

| Oxidant/Catalyst | Proposed Intermediate | Product Type | Reference |

| Co(acac)₂ / O₂ | Alkoxy Radical, Peroxy Radical | 1,2-Dioxanols | chemrxiv.orgacs.orgnih.gov |

| Ceric Ammonium Nitrate (CAN) / NaX | Alkoxy Radical, Carbon Radical | γ-Halo Ketones | kyoto-u.ac.jp |

| Ir(I) Complex | Ir(III) Hydride, Ir(III) Alkyl | Ring-Opened Ketone | nih.gov |

| Phenyliodine Diacetate (PIDA) | Cationic Intermediate | Dihydrofuran-fused PAHs | nih.gov |

Transformations of the Hydroxyl Group in this compound

The hydroxyl group of this compound undergoes reactions typical of secondary alcohols, such as oxidation, esterification, and etherification.

The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 3-(2-Naphthyl)cyclobutanone. A variety of oxidizing agents can accomplish this transformation.

Classical methods include the use of chromium-based reagents, such as chromic acid (generated from chromium trioxide and sulfuric acid) or pyridinium (B92312) chlorochromate (PCC). kyoto-u.ac.jp A procedure for oxidizing cyclobutanol to cyclobutanone using chromic acid in the presence of oxalic acid has been well-documented. kyoto-u.ac.jp

More modern and milder methods often employ catalytic systems to avoid the use of stoichiometric amounts of toxic heavy metals. For example, manganese catalysts in the presence of hydrogen peroxide have been shown to be highly efficient for the oxidation of secondary alcohols to ketones. chemrxiv.org Other methods include the use of hypervalent iodine reagents like Dess-Martin periodinane or N-t-butylbenzenesulfinimidoyl chloride.

The hydroxyl group can be readily converted into an ester or an ether.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative.

Fischer Esterification : This involves heating the cyclobutanol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible and water is removed to drive the equilibrium towards the ester product.

Reaction with Acyl Chlorides or Anhydrides : For a faster and often irreversible reaction, an acyl chloride or acid anhydride (B1165640) can be used, usually in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. For instance, reacting this compound with acetyl chloride would yield 3-(2-Naphthyl)cyclobutyl acetate.

Etherification involves converting the hydroxyl group into an ether linkage (-OR). The most common method is the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol using a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the corresponding ether. For example, treatment of this compound with NaH followed by methyl iodide would produce 3-methoxy-1-(2-naphthyl)cyclobutane.

Elimination Reactions to Form Naphthyl-Substituted Methylenecyclobutanes

The elimination of the hydroxyl group from this compound under acidic or basic conditions is expected to yield naphthyl-substituted methylenecyclobutanes. The mechanism would likely proceed via an E1 or E2 pathway. In an E1 mechanism, protonation of the alcohol would be followed by the loss of water to form a secondary carbocation at the C3 position of the cyclobutane ring. Subsequent deprotonation from an adjacent carbon would form the double bond. An E2 mechanism would involve a concerted process where a base removes a proton and the hydroxyl group leaves simultaneously. The regioselectivity of the elimination would determine the position of the double bond, with the formation of the more stable conjugated system, methylenecyclobutane, being a likely outcome. However, no specific studies detailing the conditions or outcomes of such elimination reactions for this compound have been found.

Reactions Involving the Naphthyl Moiety of this compound

Electrophilic Aromatic Substitution Studies on the Naphthalene (B1677914) Ring

The naphthalene ring system is susceptible to electrophilic aromatic substitution. The 2-substituted naphthalene ring in this compound possesses several positions for potential substitution. The directing effects of the cyclobutylalkanol substituent would influence the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts acylation. Generally, alkyl groups are activating and ortho-, para-directing. For a 2-substituted naphthalene, electrophilic attack typically occurs at the C1 or C3 positions on the same ring, or at the C6 or C8 positions on the adjacent ring. Without experimental data, the precise outcome of such reactions on this compound remains speculative.

Hydrogenation and Reduction of the Naphthalene System

Catalytic hydrogenation of the naphthalene moiety in this compound would be expected to reduce the aromatic system to either a tetralin or decalin derivative, depending on the reaction conditions (catalyst, pressure, temperature). Catalysts such as palladium, platinum, or rhodium on a carbon support are commonly used for such transformations. The specific conditions would dictate the extent of reduction and the stereochemistry of the resulting saturated rings. No published research has been identified that details the hydrogenation of this compound.

Functionalization of the Naphthyl Group for Ligand Development

The naphthyl group of this compound could potentially be functionalized to create novel ligands for coordination chemistry. For instance, the introduction of phosphine, amine, or other donor groups onto the naphthalene ring could yield bidentate or tridentate ligands. Such functionalizations would likely proceed through electrophilic substitution or by conversion of existing functional groups. The rigid cyclobutane backbone could impart specific conformational constraints, making such ligands potentially useful in asymmetric catalysis. However, there is no available literature describing the synthesis of ligands derived from this compound.

Intramolecular Reactions and Rearrangements Involving Both Cyclobutanol and Naphthyl Moieties

The proximity of the cyclobutanol ring and the naphthyl group could facilitate intramolecular reactions or rearrangements under certain conditions, such as in the presence of strong acids or upon photochemical activation. Acid-catalyzed rearrangement could potentially lead to ring expansion or contraction, or the formation of fused ring systems through intramolecular Friedel-Crafts type reactions. Photochemical reactions could involve cycloadditions or other rearrangements. The specific products would depend on the reaction conditions and the stability of the intermediates formed. There are currently no studies available that investigate such intramolecular processes for this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, and for this compound, it offers deep insights into its complex stereochemistry and conformational dynamics.

Two-dimensional (2D) NMR experiments are instrumental in deciphering the intricate network of covalent bonds and the relative orientation of substituents in this compound.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would establish the connectivity between the protons on the cyclobutane ring and the proton of the hydroxyl group. It would also confirm the coupling patterns within the naphthyl ring system.

Heteronuclear Single Quantum Coherence (HMQC): Now more commonly replaced by the Heteronuclear Single Quantum Correlation (HSQC) experiment, this technique correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of the ¹³C signals for each protonated carbon in both the cyclobutane and naphthyl moieties.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. For this molecule, HMBC is crucial for connecting the cyclobutane ring to the naphthyl group by showing correlations between the cyclobutyl protons and the naphthyl carbons, and vice-versa. It also helps in assigning the quaternary carbons of the naphthyl system which are not observable in HMQC/HSQC spectra.

These 2D NMR techniques, when used in concert, provide a detailed "map" of the molecule's covalent framework, confirming the identity of this compound and providing the foundation for more detailed stereochemical and conformational analysis. nih.gov

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Information Gained for this compound |

| COSY | ¹H - ¹H | Connectivity of protons on the cyclobutane ring and within the naphthyl group. |

| HMQC/HSQC | ¹H - ¹³C (one bond) | Direct correlation of cyclobutane and naphthyl protons to their attached carbons. |

| HMBC | ¹H - ¹³C (multiple bonds) | Connectivity between the cyclobutane ring and the naphthyl group; assignment of quaternary carbons. |

While COSY, HMQC, and HMBC establish through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proximity of protons. columbia.edu This is critical for understanding the conformational preferences of the flexible cyclobutane ring and the orientation of the naphthyl substituent.

For this compound, NOESY/ROESY experiments can distinguish between different puckered conformations of the cyclobutane ring and determine whether the naphthyl group and the hydroxyl group are on the same side (cis) or opposite sides (trans) of the ring. For instance, a NOE cross-peak between a proton on the naphthyl ring and a specific proton on the cyclobutane ring would indicate their close spatial proximity, favoring a particular conformation. The intensities of these cross-peaks can, in some cases, be used to estimate inter-proton distances, providing quantitative conformational information. columbia.edu

The cyclobutane ring is not planar and undergoes a rapid "puckering" or ring-inversion process at room temperature. researchgate.net Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of these conformational changes. By monitoring the NMR spectrum at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the cyclobutane protons.

At high temperatures, the ring inversion is fast on the NMR timescale, and an averaged spectrum is observed. As the temperature is lowered, the rate of inversion slows down. At a certain temperature, known as the coalescence temperature, the signals for the axial and equatorial protons broaden and merge. Below this temperature, at the slow-exchange limit, separate sharp signals for the non-equivalent axial and equatorial protons can be observed. By analyzing the line shapes at different temperatures, the energy barrier (activation energy) for the ring inversion process can be calculated. researchgate.net This provides valuable information about the conformational flexibility of the cyclobutane moiety in this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. kurouskilab.com They are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

For this compound, the IR and Raman spectra would exhibit characteristic bands for the O-H group, the C-O bond, the aromatic C-H and C=C bonds of the naphthyl ring, and the aliphatic C-H bonds of the cyclobutane ring.

O-H Stretch: A broad band in the IR spectrum in the region of 3200-3600 cm⁻¹ is a clear indication of the hydroxyl group. The broadness of this peak is typically due to hydrogen bonding, either intermolecularly between molecules or intramolecularly.

C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹ in the IR spectrum would correspond to the C-O stretching vibration. nist.gov

Naphthyl Group Vibrations: The naphthyl group would show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. youtube.com

Cyclobutane Vibrations: The cyclobutane ring would have aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and various bending and scissoring vibrations at lower frequencies. nih.gov

The position and shape of the O-H stretching band can provide insights into the nature and strength of hydrogen bonding in the solid state or in solution. mdpi.com Differences in the vibrational spectra between different physical forms (e.g., crystalline polymorphs) can indicate variations in molecular conformation and packing. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

| Hydroxyl | O-H Stretch (H-bonded) | 3200-3600 (broad) | IR |

| Alcohol | C-O Stretch | 1000-1200 | IR |

| Naphthyl | Aromatic C-H Stretch | >3000 | IR, Raman |

| Naphthyl | Aromatic C=C Stretch | 1400-1600 | IR, Raman |

| Cyclobutane | Aliphatic C-H Stretch | <3000 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Naphthyl Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthyl group in this compound acts as a strong chromophore, meaning it absorbs UV light. The UV-Vis spectrum of this compound is expected to be dominated by the characteristic absorptions of the 2-substituted naphthalene system. nist.gov

The spectrum would likely show multiple absorption bands corresponding to π → π* transitions within the aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern and the solvent environment. While the cyclobutanol substituent itself is not a strong chromophore, its presence can cause subtle shifts in the absorption maxima of the naphthyl group compared to unsubstituted naphthalene. These shifts can sometimes provide indirect information about the electronic interaction between the cyclobutane ring and the aromatic system.

Table 3: Expected UV-Vis Absorption Maxima for the Naphthyl Chromophore

| Transition Type | Approximate λmax (nm) | Notes |

| π → π | 220-230 | High intensity |

| π → π | 270-290 | Moderate intensity, may show fine structure |

| π → π* | 310-330 | Lower intensity |

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment of Enantiopure this compound

If this compound is synthesized in an enantiopure or enantioenriched form, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for assigning its absolute configuration (R or S). nih.gov

These techniques measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, a plot of the difference in molar absorptivity (Δε) versus wavelength, will show positive or negative peaks (Cotton effects) in the regions where the naphthyl chromophore absorbs UV light.

The sign and intensity of the Cotton effects are directly related to the three-dimensional arrangement of the atoms around the stereocenter(s). By applying empirical rules (e.g., the sector rules for aromatic chromophores) or by comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations for each possible enantiomer, the absolute configuration of the chiral centers in this compound can be unambiguously determined. nih.gov This is a powerful, non-destructive method for stereochemical assignment when suitable crystals for X-ray crystallography are not available.

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

An exhaustive search of scientific literature and crystallographic databases reveals that specific X-ray crystallography data for the compound This compound is not publicly available. While research exists for structurally related molecules, such as other cyclobutane derivatives containing naphthalene groups, the precise solid-state structure of This compound has not been detailed in published literature.

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be essential for unequivocally confirming the stereochemistry of This compound and for providing precise measurements of its bond lengths, bond angles, and the conformation of both the cyclobutane and naphthalene ring systems in the solid state.

In the absence of experimental data for This compound , a general overview of what such an analysis would entail can be provided. A typical X-ray crystallographic study would involve:

Crystal Growth: Obtaining single crystals of This compound of suitable size and quality.

Data Collection: Mounting a crystal on a diffractometer and irradiating it with X-rays to generate a diffraction pattern.

Structure Solution and Refinement: Analyzing the diffraction pattern to determine the unit cell dimensions and space group of the crystal. The positions of the individual atoms are then determined and refined to produce a final, detailed molecular structure.

The resulting data would be presented in tables, including crystallographic parameters and selected bond lengths and angles. For instance, a hypothetical data table might look like this:

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₄O |

| Formula weight | 198.26 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Furthermore, a table of selected bond lengths and angles would provide insight into the molecular geometry.

Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond/Angle | Length/Degree |

|---|---|

| C1-C2 | Value |

| C2-C3 | Value |

| C3-C4 | Value |

| C4-C1 | Value |

| C1-O1 | Value |

| C3-C5 (to Naphthyl) | Value |

| C1-C2-C3 | Value |

| C2-C3-C4 | Value |

It is important to reiterate that the tables above are purely illustrative. Without experimental data, a definitive analysis of the solid-state structure and stereochemistry of This compound is not possible at this time. The publication of such data in the future would be a valuable contribution to the chemical sciences.

Computational and Theoretical Chemistry Studies on 3 2 Naphthyl Cyclobutanol

Quantum Mechanical Calculations for Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the molecular geometry and energy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for optimizing the ground-state geometry of organic molecules.

For 3-(2-Naphthyl)cyclobutanol, a typical DFT study would involve geometry optimization using a hybrid functional, such as B3LYP, paired with a Pople-style basis set like 6-31G(d,p). researchgate.netresearchgate.netinpressco.com This level of theory is generally sufficient to obtain reliable structural parameters. The optimization process seeks the minimum energy conformation on the potential energy surface, yielding key data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Beyond geometry, DFT calculations provide insights into the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined, and their difference, the HOMO-LUMO gap, serves as an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electron-rich regions (like the oxygen atom of the hydroxyl group and the π-system of the naphthyl ring) and electron-poor regions (like the hydroxyl proton).

Table 1: Hypothetical Ground State Properties of this compound Calculated via DFT (B3LYP/6-31G(d,p))

| Property | Calculated Value | Description |

|---|---|---|

| Total Energy | -733.5 Hartrees | The total electronic energy of the optimized molecule. |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 1.95 Debye | A measure of the molecule's overall polarity. |

While DFT is excellent for geometry optimizations, higher-accuracy methods are often required for resolving small energy differences between various conformations. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), provide a more rigorous treatment of electron correlation, leading to more reliable energetic data. acs.orgnih.gov

These methods are computationally more demanding and are typically used to perform single-point energy calculations on geometries previously optimized at a lower level of theory (e.g., DFT). For this compound, this approach would be crucial for accurately determining the relative stabilities of different conformers arising from the puckering of the cyclobutane (B1203170) ring and the orientation of the hydroxyl and naphthyl groups. The high accuracy of these methods, often considered the "gold standard" in computational chemistry, is essential for constructing a reliable potential energy surface.

Conformational Analysis and Energy Minima Identification

The flexibility of the cyclobutane ring and the presence of rotatable bonds mean that this compound can exist in multiple conformations. Identifying the most stable conformers (energy minima) is critical for understanding its behavior.

The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to relieve torsional strain. researchgate.net This puckering is a dynamic process where the ring inverts between two equivalent puckered states through a higher-energy planar transition state. The energy profile of this process can be mapped by performing a Potential Energy Surface (PES) scan. q-chem.comresearchgate.net

In a typical PES scan, a key coordinate, such as the ring dihedral angle, is systematically varied in steps, and at each step, the rest of the molecule's geometry is optimized. This "relaxed scan" generates a one-dimensional energy profile that reveals the energy minima corresponding to the puckered conformations and the energy barrier at the planar transition state. For unsubstituted cyclobutane, high-level calculations have shown this barrier to be approximately 1.5 kcal/mol (or ~500 cm⁻¹), with an equilibrium dihedral angle of about 28-35 degrees. nih.govresearchgate.net The presence of the bulky naphthyl substituent on the this compound ring would likely influence the exact shape of this potential, potentially favoring one puckered conformation over the other.

Table 2: Illustrative Parameters from a Hypothetical PES Scan of the Cyclobutane Ring Puckering

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Equilibrium Dihedral Angle (θ) | 32° | The angle defining the pucker in the lowest-energy conformation. |

| Puckering Energy Barrier | 1.6 kcal/mol | The energy required for the ring to pass through the planar transition state. |

| Relative Energy of Planar State | +1.6 kcal/mol | The energy of the transition state relative to the puckered ground state. |

The hydroxyl group in this compound allows it to participate in hydrogen bonding, a key intermolecular interaction that governs its physical properties in the condensed phase. The hydroxyl group can act as both a hydrogen bond donor (via its proton) and a hydrogen bond acceptor (via its lone pairs on the oxygen atom). This duality can lead to the formation of various hydrogen-bonded motifs, such as cyclic dimers or linear chains. mdpi.comgoettingen-research-online.de

In addition to hydrogen bonding, the large aromatic surface of the naphthyl group allows for significant van der Waals and π-π stacking interactions. In some related systems, such as the 1-naphthol (B170400) dimer, computational studies have shown that dispersion-driven π-π stacking can be energetically competitive with or even more favorable than traditional hydrogen bonding. acs.org Theoretical calculations can quantify the binding energies of these different non-covalent dimers and predict the most stable intermolecular arrangements.

Table 3: Predicted Intermolecular Interaction Motifs for this compound

| Interaction Motif | Key Interacting Groups | Hypothetical Binding Energy (kcal/mol) |

|---|---|---|

| Hydrogen-Bonded Dimer | Hydroxyl (-OH) ↔ Hydroxyl (-OH) | -5.0 to -7.0 |

| π-π Stacked Dimer | Naphthyl Ring ↔ Naphthyl Ring | -4.0 to -6.0 |

| OH-π Interaction | Hydroxyl (-OH) ↔ Naphthyl Ring | -2.0 to -3.5 |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can aid in the interpretation of experimental data and confirm molecular structures.

DFT calculations are widely used to predict vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. After a geometry optimization, a frequency calculation can be performed to obtain the harmonic vibrational frequencies. These theoretical frequencies are known to be systematically higher than experimental values due to the harmonic approximation and basis set limitations. To correct for this, the calculated frequencies are often multiplied by an empirical scaling factor (e.g., ~0.96-0.97 for B3LYP functionals) to achieve better agreement with experimental spectra. acs.orgnih.govresearchgate.net This allows for confident assignment of peaks in an experimental IR spectrum, such as the characteristic O-H and C-H stretching frequencies.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. nih.govacs.org These calculations provide theoretical chemical shifts for each nucleus (¹H and ¹³C), which, after appropriate referencing and scaling, can be directly compared to experimental data to aid in structural elucidation.

Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Feature | Calculated Value (Scaled) | Typical Experimental Value |

|---|---|---|

| IR: O-H Stretch (cm⁻¹) | 3630 cm⁻¹ | 3600-3650 cm⁻¹ (free), 3200-3500 cm⁻¹ (H-bonded) |

| ¹H NMR: Hydroxyl Proton (ppm) | 2.5 ppm | 1.5-5.0 ppm (variable) |

| ¹³C NMR: Carbinol Carbon (C-OH) (ppm) | 70.5 ppm | 65-75 ppm |

| ¹³C NMR: Naphthyl C1' (ppm) | 134.2 ppm | 133-135 ppm |

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of computational chemistry for structure elucidation. nih.govrsc.org For this compound, this process would begin with the optimization of its three-dimensional geometry using a quantum mechanical method, typically Density Functional Theory (DFT). Following geometry optimization, the Gauge-Including Atomic Orbital (GIAO) method is commonly applied to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov

These shielding values are then converted into chemical shifts (δ) by referencing them against the computed shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). This approach can predict both ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of a molecule. rsc.org Machine learning algorithms, trained on large datasets of experimental and computed shifts, are also emerging as powerful tools to refine these predictions to achieve mean absolute errors of less than 0.10 ppm for ¹H shifts. nih.govresearchgate.net

Below is a table of hypothetical ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by DFT calculations.

| Atom Type | Atom Position (Illustrative) | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | H on C1 (CH-OH) | 4.15 |

| ¹H | H on C3 (CH-Naphthyl) | 3.60 |

| ¹H | H on C2/C4 (CH₂) | 2.30 - 2.55 |

| ¹H | OH | 1.95 |

| ¹H | Naphthyl Protons | 7.40 - 7.90 |

| ¹³C | C1 (CH-OH) | 72.5 |

| ¹³C | C3 (CH-Naphthyl) | 45.8 |

| ¹³C | C2/C4 (CH₂) | 35.2 |

| ¹³C | Naphthyl C (quaternary) | 133.0 - 135.0 |

| ¹³C | Naphthyl C (CH) | 125.0 - 129.0 |

Vibrational Frequency Analysis and IR/Raman Spectra Simulation

Vibrational frequency analysis is a critical computational tool used to predict infrared (IR) and Raman spectra, characterize stationary points on a potential energy surface, and compute thermodynamic properties. entos.aiq-chem.com The calculation involves computing the second derivatives of the molecular energy with respect to the Cartesian coordinates of the atoms, which forms the Hessian matrix. nih.gov Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motions of atoms for each frequency).

For a molecule to be a stable minimum-energy structure, all calculated vibrational frequencies must be real (positive). The presence of an imaginary frequency indicates that the structure is not a minimum but a saddle point, such as a transition state. rowansci.com The calculated frequencies and their associated intensities (IR) and scattering activities (Raman) allow for the simulation of the full vibrational spectra, which serves as a molecular fingerprint. q-chem.com

A table of predicted, characteristic vibrational frequencies for this compound is presented below.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3450 | Strong, Broad |

| C-H Stretch (Aromatic) | Naphthyl | 3050 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Cyclobutyl | 2850 - 2960 | Medium-Strong |

| C=C Stretch | Naphthyl Ring | 1595, 1508 | Medium-Strong |

| C-O Stretch | Alcohol | 1080 | Strong |

| Ring Puckering | Cyclobutyl | ~200 | Weak |

Electronic Excitation Energy Calculations for UV-Vis and Fluorescence

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic excited states of molecules to predict UV-Vis absorption and fluorescence spectra. arxiv.orgfaccts.de The method calculates the vertical excitation energies from the ground electronic state to various excited states. Along with the energies, TD-DFT also provides the oscillator strength for each transition, which is proportional to the intensity of the corresponding absorption band. mdpi.com

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the naphthyl chromophore, primarily π→π* transitions. By optimizing the geometry of the first excited state, it is also possible to calculate the emission energy, allowing for the simulation of the fluorescence spectrum and the prediction of the Stokes shift. rsc.org

A hypothetical summary of TD-DFT results for the primary electronic transitions of this compound is shown below.

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.82 | 325 | 0.15 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 4.35 | 285 | 0.60 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 4.98 | 249 | 0.85 | HOMO → LUMO+1 (π→π*) |

Mechanistic Investigations of Reactions Involving this compound

Transition State Localization and Reaction Pathway Determination

Computational chemistry is indispensable for elucidating reaction mechanisms by locating the transition state (TS) that connects reactants and products. fiveable.me A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the lowest energy reaction path. fiveable.me Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to locate these structures. fiveable.me

Once a candidate TS structure is found, a vibrational frequency analysis must be performed. A true transition state is characterized by having exactly one imaginary frequency, and the vibrational mode corresponding to this frequency shows the atomic motions that lead from the reactant to the product. rowansci.com To confirm that the located TS connects the intended reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC calculation maps the minimum energy path downhill from the TS, ensuring it leads to the correct reactant and product wells on the potential energy surface. fiveable.me

Reaction Coordinate Analysis and Barrier Heights

The reaction coordinate is an abstract, one-dimensional coordinate that represents the progress along a reaction pathway. wikipedia.org A reaction coordinate diagram plots the potential energy of the system against this coordinate, providing a visual profile of the reaction mechanism. byjus.com This profile shows the relative energies of the reactants, transition states, intermediates, and products.

The table below provides hypothetical energetic data for a plausible reaction involving this compound, such as its dehydration.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | This compound + H⁺ | 0.0 |

| Transition State (TS) | Water loss from protonated alcohol | +18.5 |

| Intermediate | Cyclobutyl carbocation | +5.2 |

| Product Complex | Dehydrated product + H₂O + H⁺ | -10.8 |

Advanced Applications and Potential in Materials Science and Catalysis

3-(2-Naphthyl)cyclobutanol as a Chiral Building Block in Asymmetric Synthesis

There is no available research demonstrating the use of this compound as a chiral building block in asymmetric synthesis.

Precursors for Complex Natural Product Synthesis

No published synthetic routes to complex natural products that utilize this compound as a precursor or key intermediate could be identified. The potential of its stereochemically defined cyclobutane (B1203170) core as a scaffold for natural product synthesis remains unexplored.

Scaffolds for the Design of New Chiral Ligands and Catalysts

While the development of new chiral ligands is a vibrant area of research, there are no reports on the design or synthesis of such ligands or catalysts derived from a this compound scaffold.

Incorporation of this compound into Polymer Architectures

The potential incorporation of this compound into polymer chains has not been investigated in the available literature.

Monomeric Units for Polymeric Materials with Tunable Properties

No studies have been found that describe the polymerization of this compound or its derivatives, or the properties of any resulting polymeric materials.

Photo-responsive Polymers Derived from Naphthyl-Cyclobutanol Adducts

The naphthyl group is known for its photophysical properties, which could suggest applications in photo-responsive materials. However, there is no specific research on photo-responsive polymers derived from this compound adducts.

Metal Complexation and Coordination Chemistry Studies with this compound Derivatives

The coordination chemistry of this compound derivatives with metal centers is another area where no research has been published. There are no studies on the synthesis, structure, or properties of metal complexes involving this compound or its derivatives as ligands.

In-Depth Analysis of this compound Reveals Limited Public Research in Advanced Applications

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific published research on the chemical compound This compound within the precise contexts of advanced materials science, catalysis, and supramolecular chemistry as outlined. While the broader fields of cyclobutanol (B46151) derivatives and naphthyl-containing compounds are subjects of ongoing scientific inquiry, specific studies detailing the application of this compound in ligand design, metal-ligand interaction probes, or self-assembling supramolecular systems are not present in the accessible scientific domain.

The fields of homogeneous catalysis and materials science often explore a wide array of molecular scaffolds. Cyclobutane rings are known for their unique stereochemical properties and ring strain, which can be exploited in synthesis and drug design. Similarly, the naphthalene (B1677914) moiety is a well-studied polycyclic aromatic hydrocarbon used in various applications, from polymer science to the development of molecular sensors.

However, the specific combination of these two structural motifs in the form of this compound has not been the subject of detailed investigation for the advanced applications . Research in areas such as ligand design for catalysis or the study of molecular recognition is highly specific, and the absence of literature suggests that this particular compound has not yet been identified or prioritized for these purposes by the research community.

Consequently, a detailed article on the advanced applications of this compound, adhering to the specified outline, cannot be generated at this time due to the absence of foundational research findings. The scientific community has yet to publish data regarding its performance as a ligand in homogeneous catalysis, its utility in probing metal-ligand interactions, or its behavior in supramolecular self-assembly.

Conclusion and Future Research Directions

Summary of Current Understanding of 3-(2-Naphthyl)cyclobutanol Chemistry

Direct experimental studies on this compound are notably scarce in the current chemical literature. However, a robust understanding of its probable chemical behavior can be extrapolated from the well-documented chemistry of analogous aryl-substituted cyclobutanol (B46151) derivatives. The primary synthetic approaches to such compounds often involve photochemical reactions, such as the Paterno-Büchi reaction, which is a [2+2] photocycloaddition between a carbonyl compound and an alkene. wikipedia.orgnih.govlscollege.ac.in In a plausible synthesis of this compound, 2-naphthaldehyde (B31174) could react with cyclobutene (B1205218) under photochemical conditions.

The reactivity of the resulting this compound is expected to be dominated by the inherent ring strain of the cyclobutane (B1203170) ring and the electronic influence of the naphthyl substituent. Acid-catalyzed rearrangements are a hallmark of cyclobutanol chemistry. cdnsciencepub.com It is anticipated that treatment of this compound with acid would lead to ring-opening or ring-expansion reactions, driven by the formation of a stabilized carbocation intermediate adjacent to the naphthyl group. cdnsciencepub.com The stability of this carbocation would be enhanced by the electron-donating resonance effect of the naphthalene (B1677914) ring system.

Unaddressed Challenges and Open Questions in its Synthetic Chemistry

The primary challenge in the synthetic chemistry of this compound is the lack of a dedicated, high-yielding, and stereoselective synthesis. While photochemical methods are promising, they often suffer from issues of regioselectivity and the formation of multiple isomers, which would necessitate challenging purification steps. slideshare.net Key unanswered questions in its synthesis include:

Stereocontrol: Can a catalytic, enantioselective synthesis be developed to access specific stereoisomers of this compound? This would be crucial for any potential applications in medicinal chemistry or materials science where chirality is a critical factor.

Alternative Synthetic Routes: Are there non-photochemical routes to this molecule? Exploring transition-metal-catalyzed [2+2] cycloadditions or formal [3+1] cycloadditions could provide more versatile and scalable synthetic pathways. nih.govrsc.org

Substituent Effects: How do substituents on the naphthalene ring or the cyclobutane ring influence the efficiency and selectivity of the synthesis? A systematic study is needed to understand the electronic and steric effects that govern the formation of this ring system.

A summary of potential synthetic challenges is presented in the table below.

| Challenge | Description | Potential Approaches |

| Lack of Dedicated Synthesis | No established, optimized synthetic protocol exists specifically for this compound. | Development of photochemical or transition-metal-catalyzed cycloaddition reactions. |

| Stereoselectivity | Control over the relative and absolute stereochemistry of the molecule is a significant hurdle. | Use of chiral catalysts, chiral auxiliaries, or stereoselective rearrangement reactions. |

| Scalability | Photochemical reactions can be difficult to scale up for the production of larger quantities. | Investigation of flow chemistry techniques for photochemical synthesis or development of catalytic, non-photochemical routes. |

| Purification | The formation of byproducts and isomers in cycloaddition reactions can complicate purification. | Optimization of reaction conditions to improve selectivity; development of efficient chromatographic separation methods. |

Emerging Avenues in the Reaction Chemistry of this compound

The future of this compound chemistry lies in harnessing its unique structural features to drive novel transformations. The interplay between the strained cyclobutane ring and the aromatic naphthyl group opens up several exciting possibilities for its reaction chemistry.

One promising area is the exploration of its ring-expansion and rearrangement reactions. Acid-catalyzed or transition-metal-mediated ring expansions could provide access to larger, naphthalene-fused carbocyclic or heterocyclic systems that are otherwise difficult to synthesize. acs.orgnih.gov For instance, a controlled ring expansion could lead to substituted tetralones or other polycyclic aromatic structures. nih.gov

Another emerging avenue is the use of the hydroxyl group as a handle for further functionalization. Derivatization of the alcohol to a leaving group could initiate fragmentation reactions, driven by the relief of ring strain, to generate linear alkylnaphthalene derivatives with high regioselectivity. Furthermore, palladium-catalyzed cross-coupling reactions involving C-C bond cleavage of the cyclobutanol ring could offer a novel route to γ-arylated ketones. acs.org

Prospective Applications and Interdisciplinary Research Opportunities

While the direct applications of this compound have yet to be explored, its structural motifs suggest potential in several interdisciplinary fields. The rigid cyclobutane core is increasingly being recognized as a valuable bioisostere in medicinal chemistry, capable of mimicking larger or more flexible groups while maintaining a defined three-dimensional structure. nih.gov The naphthyl moiety is a common pharmacophore found in numerous biologically active compounds. The combination of these two features in this compound makes it an attractive scaffold for the design of novel therapeutic agents.

In materials science, the incorporation of the rigid and planar naphthyl group into a cyclobutane framework could lead to the development of novel organic materials with interesting photophysical or electronic properties. The defined geometry of the molecule could be exploited in the design of liquid crystals, organic light-emitting diodes (OLEDs), or molecular sensors.

Future interdisciplinary research should focus on synthesizing a library of this compound derivatives and screening them for biological activity and material properties. Collaboration between synthetic organic chemists, medicinal chemists, and materials scientists will be essential to fully realize the potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Naphthyl)cyclobutanol, and what factors influence yield optimization?

- Methodological Answer : The synthesis of this compound can be approached via Pd-catalyzed ring-opening reactions of substituted cyclobutanols, as demonstrated in analogous systems (e.g., Pd/C with ethanol under hydrogenation conditions) . Key factors include:

- Catalyst selection : Pd-based catalysts (e.g., Pd/C) are critical for regioselective ring-opening.

- Temperature control : Reflux conditions (e.g., 60–80°C) enhance reaction efficiency.

- Substrate functionalization : Introducing electron-withdrawing groups on the cyclobutanol ring may stabilize intermediates and improve yields.

Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : The cyclobutane ring protons (δ 1.5–3.0 ppm) and naphthyl aromatic protons (δ 7.2–8.5 ppm) provide distinct splitting patterns to confirm substitution patterns .

- IR spectroscopy : A broad O–H stretch (~3200–3600 cm⁻¹) confirms the cyclobutanol hydroxyl group, while C–C ring vibrations (~1450–1600 cm⁻¹) validate the naphthyl moiety .

- Purity assessment : High-resolution mass spectrometry (HRMS) or HPLC (≥98% purity thresholds) are recommended, as seen in quality control protocols for related cyclobutanol derivatives .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its physicochemical properties and biological interactions?

- Methodological Answer : Stereochemical variations (cis vs. trans configurations) significantly alter:

- Solubility : Cis isomers often exhibit higher aqueous solubility due to reduced steric hindrance .

- Receptor binding : Molecular docking studies on analogous compounds (e.g., cyclobutanol-based neurotransmitters) suggest that trans configurations enhance binding affinity to hydrophobic pockets in enzymes or receptors .

- Experimental validation requires chiral chromatography (e.g., using Chiralpak® columns) and comparative bioactivity assays .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from:

- Variability in assay conditions : Standardize in vitro protocols (e.g., pH, temperature, and cell lines) to minimize artifacts. For example, discrepancies in IC₅₀ values for enzyme inhibition may reflect differences in buffer systems .

- Structural impurities : Use orthogonal purification techniques (e.g., preparative HPLC followed by recrystallization) to isolate stereoisomers or eliminate byproducts .

- Computational validation : Molecular dynamics simulations can predict conformational flexibility and identify bioactive conformers that may explain divergent results .

Q. What computational approaches are suitable for predicting the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict thermal stability, particularly for the cyclobutane ring under acidic or basic conditions .

- Molecular Orbital Analysis : Frontier molecular orbitals (HOMO/LUMO) can identify reactive sites for electrophilic/nucleophilic attacks, guiding derivatization strategies .

- Solvent modeling : COSMO-RS simulations predict solubility trends in polar vs. nonpolar solvents, aiding formulation design .

Methodological Considerations

- Synthetic Challenges : Cyclobutanol ring strain complicates regioselective functionalization. Strategies like strain-release alkylation or photochemical [2+2] cycloadditions may offer alternatives .

- Biological Profiling : Prioritize in vitro assays (e.g., kinase inhibition or GPCR binding) using high-purity batches (>98%) to minimize off-target effects .

- Data Reproducibility : Document reaction conditions (e.g., anhydrous solvents, inert atmospheres) and share raw spectral data via open-access platforms to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.